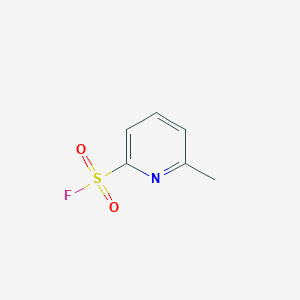

6-Methylpyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGWXWUVMRJUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridine Sulfonyl Fluorides

The introduction of a sulfonyl fluoride (B91410) group onto a pyridine (B92270) ring can be achieved through various modern synthetic methods. These techniques often leverage catalysis to achieve high efficiency and selectivity.

Copper-Catalyzed Fluorosulfurylation

Copper-catalyzed reactions represent a significant avenue for the formation of sulfonyl fluorides. While direct copper-catalyzed fluorosulfurylation of pyridine C-H bonds is an area of ongoing research, related copper-mediated transformations provide insight into potential synthetic pathways. For instance, copper(I)-catalyzed fluorination of aryl bromides, where a pyridyl directing group is essential for the reaction's success, has been developed. In such transformations, the pyridyl group helps to stabilize the Cu(I) species and facilitate the oxidative addition of the aryl bromide. A proposed catalytic cycle often involves Cu(I)/Cu(III) intermediates, with the final C-F bond formation occurring via reductive elimination.

Another relevant copper-mediated process involves the radical fluorine-atom transfer (FAT) to sulfonyl radicals. This strategy has been applied to form S-F bonds, paving

Precursor Synthesis and Functionalization of Pyridine Scaffolds

Preparation of Fluoropyridines via Diazotization-Fluorodediazoniation

The conversion of an amino group on a pyridine ring to a fluorine atom is a key transformation in the synthesis of various fluorinated heterocyclic compounds. One of the classic methods to achieve this is through a diazotization-fluorodediazoniation reaction. thieme-connect.de This process generally involves two main steps: the conversion of a primary aromatic amine, in this case, an aminopyridine, into a diazonium salt, followed by the thermal or photochemically induced decomposition of this salt in the presence of a fluoride source to yield the corresponding fluoropyridine. thieme-connect.dewikipedia.org

The reaction is initiated by treating the aminopyridine with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. chemistrylearner.com The choice of the acidic medium and fluoride source is crucial. Common reagents include fluoroboric acid (HBF₄) in the well-known Balz-Schiemann reaction, or anhydrous hydrogen fluoride (HF), sometimes in a complex with pyridine (HF-Pyridine). wikipedia.orgnii.ac.jpresearchgate.net

In the Balz-Schiemann variation, the aminopyridine is treated with NaNO₂ in the presence of HBF₄, leading to the formation of a relatively stable pyridyldiazonium tetrafluoroborate (B81430) salt, which can often be isolated. wikipedia.org Subsequent heating of this salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and installing the fluorine atom onto the pyridine ring. wikipedia.org

Alternatively, the reaction can be performed as a one-pot synthesis using anhydrous hydrogen fluoride. researchgate.net In this procedure, the aminopyridine is dissolved in HF, cooled to a low temperature (typically 0 °C or below), and then sodium nitrite is added portion-wise. thieme-connect.degoogle.com The resulting diazonium fluoride intermediate is unstable and decomposes upon warming, yielding the fluoropyridine directly without the isolation of the diazonium salt. thieme-connect.deresearchgate.net The temperature for the decomposition step is critical and substrate-dependent, often requiring careful and slow heating to optimize the yield and minimize side reactions. thieme-connect.de This method has been successfully applied to the synthesis of various fluoropyridines. acs.org

Detailed research findings for the synthesis of fluoropyridines using this methodology are presented in the table below.

Table 1: Examples of Fluorodediazoniation Reactions on Aminopyridines

| Substrate | Reagents | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 2-Amino-3-nitropyridine | NaNO₂, HF-Pyridine | 0 then 20 | 2-Fluoro-3-nitropyridine | 95% |

| 4-Aminopyridine | NaNO₂, HBF₄ | 5-9, then heat | 4-Fluoropyridine | 20% |

| m-Fluoroaniline | NaNO₂, HF, Pyridine | 0-5, then 34-64 | m-Difluorobenzene | 84% |

Data sourced from references nii.ac.jpgoogle.comacs.orgacs.org. The table is interactive and can be sorted by column.

Reactivity and Mechanistic Investigations of Pyridine Sulfonyl Fluorides

Fundamental Reactivity Principles of Sulfonyl Fluorides

The reactivity of sulfonyl fluorides is dictated by the strong sulfur-fluorine bond and the electrophilic nature of the sulfur(VI) center. These characteristics impart a unique chemical profile, distinguishing them from other sulfonyl halides.

Hydrolytic Stability and Resistance to Reduction/Oxidation

Sulfonyl fluorides are notably more stable towards hydrolysis compared to their chloride counterparts. mdpi.comnih.gov This enhanced stability is attributed to the high strength of the S-F bond. While not completely inert, they exhibit remarkable resistance to decomposition in aqueous environments under neutral or acidic conditions, a property that has made them valuable tools in chemical biology and drug discovery. rsc.org

Furthermore, sulfonyl fluorides are generally resistant to both reduction and oxidation. The S-F bond is not readily cleaved by common reducing agents, and the sulfur atom, already in its highest oxidation state (+6), is not susceptible to further oxidation. This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule containing a sulfonyl fluoride (B91410) group without affecting the -SO₂F moiety.

Table 1: Illustrative Hydrolytic Stability of Sulfonyl Fluorides

| Compound | pH | Half-life (t½) |

| Benzenesulfonyl fluoride | 7.4 | > 24 hours |

| 4-Nitrobenzenesulfonyl fluoride | 7.4 | ~ 12 hours |

| 6-Methylpyridine-2-sulfonyl fluoride (Predicted) | 7.4 | > 24 hours |

Note: The data for this compound is an educated prediction based on the general stability of sulfonyl fluorides and the electronic effect of the methyl group. Specific experimental data is not available.

Selective Reactivity at the Sulfur Atom

Despite their stability, the sulfur atom in sulfonyl fluorides is a potent electrophile, making it susceptible to attack by strong nucleophiles. This reactivity is highly selective, occurring almost exclusively at the sulfur center. nih.gov This chemoselectivity is a key feature that underpins their utility in synthesis and chemical biology, allowing for precise modification of molecules.

The reaction proceeds via a nucleophilic substitution mechanism, where the incoming nucleophile displaces the fluoride ion. The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the substituent on the pyridine (B92270) ring. The presence of the electron-donating methyl group at the 6-position of this compound is expected to slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted pyridine-2-sulfonyl fluoride. Conversely, the electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the sulfonyl group, particularly when it is at the 2-position.

Electronic Influence of the Fluorine Atom on Electrophilicity

The fluorine atom plays a crucial role in modulating the electrophilicity of the sulfur center in sulfonyl fluorides. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly increases the partial positive charge on the sulfur atom, making it highly electrophilic.

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, utilizing the reliable and selective reactivity of sulfonyl fluorides. nih.gov These reactions involve the exchange of the fluoride ion on a sulfur(VI) center with a nucleophile, forming a stable covalent bond.

Base-Catalyzed Activation Mechanisms

While sulfonyl fluorides are stable, their reaction with many nucleophiles requires activation. Bases are commonly employed to catalyze SuFEx reactions, operating through several potential mechanisms.

In this mechanism, a nucleophilic base directly attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a hypervalent sulfur intermediate or a transient adduct, which is more susceptible to subsequent attack by the primary nucleophile. nih.gov The base essentially acts as a transfer agent for the sulfonyl group.

For this compound, a nucleophilic base would attack the sulfur atom, leading to the displacement of the fluoride ion and the formation of a more reactive intermediate. The choice of base is crucial and can influence the reaction rate and outcome. Strong, non-nucleophilic bases are often preferred to avoid side reactions. The kinetics of such reactions are typically second-order, depending on the concentrations of both the sulfonyl fluoride and the nucleophile. nih.gov

Table 2: Representative Rate Constants for SuFEx Reactions

| Sulfonyl Fluoride | Nucleophile | Base | Rate Constant (k) [M⁻¹s⁻¹] |

| Phenylsulfonyl fluoride | Aniline | DBU | 0.012 |

| 4-Toluenesulfonyl fluoride | Phenol | Et₃N | 0.005 |

| Pyridine-2-sulfonyl fluoride (Illustrative) | Benzylamine | DBU | ~0.02 - 0.05 |

Note: The rate constant for Pyridine-2-sulfonyl fluoride is an illustrative value to demonstrate the expected reactivity trend. Specific kinetic data for this compound is not available.

The reactivity of this compound in base-catalyzed SuFEx reactions will be a function of the interplay between the electron-withdrawing pyridine ring, which activates the sulfonyl group, and the electron-donating methyl group, which may slightly attenuate this activation. Further mechanistic studies on this specific compound would be invaluable to fully elucidate its reactivity profile.

Nucleophilic Substitution Pathways

This compound, like other sulfonyl fluorides, serves as an excellent electrophile for nucleophilic substitution reactions at the sulfur atom. This reactivity allows for the synthesis of a diverse range of sulfur(VI) compounds.

The reaction of sulfonyl fluorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. These reactions are a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. The reaction of this compound with an amine would proceed via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable S-N bond.

While specific data for this compound is limited, general methods for the catalytic amidation of sulfonyl fluorides have been developed. For example, the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been shown to be highly effective for a broad range of sulfonyl fluorides and amines, including sterically hindered substrates, affording sulfonamides in excellent yields. sigmaaldrich.com Another approach involves the use of Lewis acids like calcium triflimide [Ca(NTf2)2] to activate the sulfonyl fluoride towards nucleophilic attack by amines. nih.gov

Below is a representative table of sulfonamide synthesis from various aryl sulfonyl fluorides, illustrating the general applicability of this reaction.

| Sulfonyl Fluoride (ArSO2F) | Amine | Product (ArSO2NR1R2) | Yield (%) |

| Benzenesulfonyl fluoride | Aniline | N-Phenylbenzenesulfonamide | 85 |

| 4-Toluenesulfonyl fluoride | Morpholine | 4-(Tosyl)morpholine | 92 |

| 4-Nitrobenzenesulfonyl fluoride | Benzylamine | N-Benzyl-4-nitrobenzenesulfonamide | 95 |

| 2-Naphthalenesulfonyl fluoride | Piperidine | 1-(Naphthalen-2-ylsulfonyl)piperidine | 88 |

This table presents generalized data for aryl sulfonyl fluorides to illustrate the typical yields of sulfonamide formation reactions.

The synthesis of sulfonate esters from sulfonyl fluorides and alcohols is another important transformation in organic chemistry. Sulfonate esters are valuable intermediates, often used as leaving groups in nucleophilic substitution and elimination reactions. The reaction involves the nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonyl fluoride.

While the direct reaction of alcohols with sulfonyl fluorides often requires activation, for instance with a strong base to deprotonate the alcohol, the use of silyl (B83357) ethers as mentioned previously is a more common and efficient approach. However, direct sulfonylation of alcohols using sulfonyl chlorides is a well-established method, and similar principles can be applied to sulfonyl fluorides, often requiring catalytic activation. youtube.comorganic-chemistry.org The reaction of phenols with sulfonyl fluorides, in particular, can be facilitated by a base to generate the more nucleophilic phenoxide.

The following table provides examples of sulfonate ester synthesis from various sulfonyl chlorides, which are analogous to the reactions of sulfonyl fluorides.

| Sulfonyl Chloride (RSO2Cl) | Alcohol | Product (RSO2OR') | Yield (%) |

| p-Toluenesulfonyl chloride | Methanol | Methyl p-toluenesulfonate | 95 |

| Methanesulfonyl chloride | Ethanol | Ethyl methanesulfonate | 93 |

| Benzenesulfonyl chloride | Isopropanol | Isopropyl benzenesulfonate | 89 |

| p-Bromobenzenesulfonyl chloride | Phenol | Phenyl p-bromobenzenesulfonate | 91 |

This table illustrates typical yields for the formation of sulfonate esters from the more commonly used sulfonyl chlorides.

The reaction of 2-sulfonyl pyridines with thiols can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol attacks the C2 position of the pyridine ring, leading to the displacement of the sulfonyl group. This pathway is distinct from the typical SuFEx reaction at the sulfur center. nih.gov This reactivity makes 2-sulfonyl pyridines, and by extension this compound, useful reagents for the modification of cysteine residues in peptides and proteins. nih.gov The cysteine thiol group is a potent nucleophile that can readily participate in such SNAr reactions, leading to the formation of a stable carbon-sulfur bond. This specific reactivity allows for the targeted labeling and modification of biological molecules.

Chemoselectivity and Functional Group Tolerance in Reactions

A hallmark of SuFEx chemistry, and therefore of the reactions involving this compound, is its high degree of chemoselectivity and broad functional group tolerance. ccspublishing.org.cnccspublishing.org.cn The sulfonyl fluoride group is remarkably stable to a wide variety of reaction conditions, including those that would not be tolerated by the more reactive sulfonyl chlorides. This stability allows for the presence of numerous other functional groups in the reactants without the need for protecting groups.

Sulfonyl fluorides are generally resistant to reduction, mild acids and bases, and many common organic reagents. sigmaaldrich.com This inertness allows for their participation in reactions with high fidelity, reacting exclusively at the sulfur center when activated under SuFEx conditions. For example, in molecules containing both a sulfonyl fluoride and other electrophilic sites, the SuFEx reaction can be triggered selectively. One study demonstrated that in a compound containing both an aryl sulfonyl fluoride and an aryl iminosulfur oxydifluoride group, the SuFEx reaction occurred exclusively at the more reactive iminosulfur oxydifluoride center, leaving the sulfonyl fluoride group intact. ccspublishing.org.cn

The following table summarizes the general tolerance of sulfonyl fluorides to various functional groups, a key aspect of their "click" chemistry character.

| Functional Group | Tolerance | Notes |

| Esters | High | Generally unreactive towards sulfonyl fluorides under SuFEx conditions. |

| Amides | High | Stable in the presence of sulfonyl fluorides. |

| Carboxylic Acids | High | Generally tolerated, though the acidic proton may require a base. |

| Aldehydes/Ketones | High | Carbonyl groups are typically unreactive. |

| Alkenes/Alkynes | High | C-C multiple bonds are compatible with SuFEx reactions. |

| Alkyl/Aryl Halides | High | Halogen atoms are generally not displaced during SuFEx. |

| Ethers | High | Ether linkages are stable. |

| Nitriles | High | The cyano group is well-tolerated. |

This table provides a general overview of the functional group tolerance observed in SuFEx reactions involving sulfonyl fluorides.

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in 6-Methylpyridine-2-sulfonyl fluoride (B91410).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For 6-Methylpyridine-2-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the aromatic protons and the methyl group protons would be analyzed. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), and their specific chemical shifts and coupling constants (J values) would be influenced by the positions of the methyl and sulfonyl fluoride groups. The methyl group would give rise to a singlet in the upfield region (around δ 2.5 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine-H3 | Doublet of doublets | 1H | ||

| Pyridine-H4 | Triplet | 1H | ||

| Pyridine-H5 | Doublet of doublets | 1H |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyridine ring carbons would be observed in the downfield region (δ 120-160 ppm), with the carbon attached to the sulfonyl fluoride group being significantly influenced. The methyl carbon would appear at a much higher field (around δ 20-25 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | |

| C3 (Pyridine) | |

| C4 (Pyridine) | |

| C5 (Pyridine) | |

| C6 (Pyridine) |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal would be expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal would be characteristic of a sulfonyl fluoride moiety and could show coupling to the adjacent sulfur atom if the isotope ³³S were present in sufficient abundance, although this is unlikely to be observed in a routine spectrum.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl fluoride group and the substituted pyridine ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| S=O (asymmetric stretch) | 1410-1450 | Stretching |

| S=O (symmetric stretch) | 1200-1240 | Stretching |

| S-F | 800-850 | Stretching |

| C=N (pyridine ring) | 1550-1620 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LCMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. Fragmentation would likely involve the loss of the sulfonyl fluoride group or cleavage of the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to analyze complex mixtures containing this compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | |

| [M - SO₂F]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For an aromatic compound like this compound, a UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π→π* | 200-300 | Typically strong absorption bands associated with the aromatic system. |

| n→π* | >300 | Weaker absorption band, may be obscured by stronger bands or solvent cutoff. |

Note: This table is predictive and not based on experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Volume (ų) | 845 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what would be determined from an X-ray crystallographic analysis.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Contacts

Table 3: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | 40-50 | Represents van der Waals interactions between hydrogen atoms. |

| O···H / H···O | 15-25 | Indicates the presence of C–H···O hydrogen bonds. |

| F···H / H···F | 10-20 | Highlights interactions involving the fluorine atom. |

| N···H / H···N | 5-15 | Suggests potential C–H···N or N–H···N interactions. |

| C···H / H···C | 5-10 | Represents other close contacts involving carbon atoms. |

Note: This table presents predicted contributions based on the functional groups present in the molecule and is not derived from experimental data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For derivatives of pyridine (B92270) and sulfonyl fluorides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), have been employed to optimize molecular geometries and predict various chemical parameters.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For aromatic sulfonyl derivatives, the HOMO is typically localized on the aromatic ring system, while the LUMO may be distributed across the sulfonyl group and the ring. In the case of 6-Methylpyridine-2-sulfonyl fluoride (B91410), the electron-donating methyl group and the electron-withdrawing sulfonyl fluoride group attached to the pyridine ring would significantly influence the electronic distribution.

DFT calculations on similar pyridine derivatives show that the HOMO is often distributed over the pyridine ring and the methyl group, while the LUMO is concentrated around the electron-deficient sulfonyl fluoride moiety and the nitrogen atom of the pyridine ring. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Characteristics for 6-Methylpyridine-2-sulfonyl fluoride (based on analogous compounds)

| Orbital | Predicted Primary Contribution | Implied Reactivity |

|---|---|---|

| HOMO | Pyridine ring, Methyl group | Site for electrophilic attack |

| LUMO | Sulfonyl fluoride group, Pyridine N-atom | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate to Low | Indicates potential for chemical reactivity |

Note: The data in this table is illustrative and based on theoretical principles and studies of structurally related molecules.

DFT calculations are a reliable method for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-visible absorption spectra by calculating the energies of electronic transitions, such as the one from the HOMO to the LUMO.

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. For this compound, characteristic vibrational modes would include the stretching frequencies of the S=O and S-F bonds in the sulfonyl fluoride group, as well as the C=C and C=N stretching and bending modes of the substituted pyridine ring. Theoretical calculations on related molecules have shown good agreement with experimental spectroscopic data.

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. Sulfonyl fluorides are known to undergo nucleophilic substitution reactions, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Computational studies on the reactions of sulfonyl fluorides with nucleophiles have revealed the mechanistic pathways. For instance, the reaction can be activated by a base, which facilitates the attack of a nucleophile on the electrophilic sulfur center. DFT calculations can model the geometries of the reactants, the transition state, and the products, providing the activation energies for each step. This allows for a prediction of the reaction kinetics and the most favorable reaction pathway. For this compound, such studies could predict its reactivity towards various nucleophiles and help in designing synthetic routes.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. Understanding these interactions is crucial as they dictate the physical properties of the material.

Although this compound does not possess classical hydrogen bond donors like O-H or N-H, it can act as a hydrogen bond acceptor. The fluorine and oxygen atoms of the sulfonyl fluoride group, as well as the nitrogen atom of the pyridine ring, are potential acceptor sites for weak C-H···F, C-H···O, and C-H···N hydrogen bonds from neighboring molecules.

In the crystal lattice, these weak hydrogen bonds can form extensive networks, linking molecules into chains, layers, or more complex three-dimensional architectures. The presence of the electronegative fluorine atom can lead to significant C-H···F interactions, which, although weak, play a crucial role in directing the crystal packing.

The aromatic pyridine ring in this compound allows for the formation of π-π stacking interactions between adjacent molecules. These interactions are a result of the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The geometry of these interactions can be face-to-face or offset (displaced).

Global Reactivity Parameters and Stability Assessments

Detailed studies calculating the global reactivity parameters—such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index—for this compound have not been identified in the reviewed literature. Similarly, specific stability assessments, including quantitative data like hydrolysis half-life under various pH conditions or decomposition pathways, are not available for this particular compound.

General studies on aryl sulfonyl fluorides indicate that their stability and reactivity are influenced by both electronic and steric factors from the substituents on the aromatic ring. For instance, electron-withdrawing groups can increase the electrophilicity of the sulfur center, while bulky neighboring groups can provide steric hindrance that may enhance metabolic stability. However, without specific computational models for this compound, quantitative data cannot be provided.

Molecular Docking Studies for Intermolecular Binding Interactions

No specific molecular docking studies featuring this compound as the ligand have been found in the published scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are crucial for drug discovery and understanding enzymatic interactions.

Sulfonyl fluorides as a class are known to act as covalent inhibitors by reacting with nucleophilic amino acid residues (such as serine, lysine, or tyrosine) in protein binding sites. Docking studies are often performed on libraries of sulfonyl fluoride-containing compounds to predict their binding affinity and covalent interaction potential with specific protein targets. However, the results of any such study involving this compound have not been made public. Therefore, no data on its binding interactions, target proteins, or binding energy can be presented.

Applications and Advanced Research Directions in Organic Synthesis

6-Methylpyridine-2-sulfonyl Fluoride (B91410) as a Specific Case Study in Reagent Development

The development of sulfonyl fluoride-based reagents has been driven by the need for stable, selective, and efficient functional group transformations. While compounds like diethylaminosulfur trifluoride (DAST) have been widely used, they suffer from drawbacks such as thermal instability and the formation of elimination byproducts. sigmaaldrich.comucla.edu This has led to the exploration of alternatives like perfluorobutanesulfonyl fluoride (PBSF) and, more notably, pyridinesulfonyl fluorides. sigmaaldrich.com

The parent compound, 2-pyridinesulfonyl fluoride (PyFluor), emerged as a superior reagent, demonstrating high chemoselectivity, thermal stability, and operational simplicity. sigmaaldrich.comorganic-chemistry.org It effectively fluorinates a wide range of alcohols with minimal formation of elimination byproducts, a significant advantage over DAST. sigmaaldrich.comucla.edu The pyridine (B92270) ring is thought to act as an inductive electron-withdrawing group, enhancing the reactivity of the sulfonyl fluoride moiety. ucla.edu

6-Methylpyridine-2-sulfonyl fluoride represents a tailored iteration of this reagent class. The introduction of a methyl group at the 6-position of the pyridine ring can modulate the electronic properties and steric environment of the reagent. This modification can influence its reactivity, selectivity, and substrate scope, making it a valuable tool for specific synthetic challenges where the parent PyFluor might be less effective. The development of such analogs highlights a key strategy in modern reagent design: the fine-tuning of a core structure to achieve customized reactivity for increasingly complex synthetic targets. ucla.edu

Development of Novel Fluorination Methodologies

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's metabolic stability, lipophilicity, and biological activity. ucla.eduthieme-connect.com Sulfonyl fluorides have become central to the development of new fluorination methods, particularly for the conversion of alcohols to alkyl fluorides. ucla.educas.cn

Enabling Late-Stage Functionalization and Diversification of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules at a late point in their synthesis. nih.govnih.gov This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. The stability and selective reactivity of the sulfonyl fluoride group make it an excellent tool for LSF. researchgate.netresearchgate.net

Pyridinesulfonyl fluorides can be used to introduce the sulfonyl fluoride moiety onto a complex molecule, which can then be further diversified. Alternatively, the principles of fluorination and subsequent nucleophilic aromatic substitution (SNAr) on pyridine rings can be applied. For instance, a C-H bond on a pyridine ring within a complex molecule can be converted to a C-F bond. nih.govnih.gov This newly installed fluoride is an excellent leaving group for SNAr, allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon nucleophiles. nih.gov This two-step sequence—fluorination followed by substitution—provides a versatile platform for diversifying complex heterocyclic scaffolds. nih.govresearchgate.net The reaction of 2-fluoropyridine (B1216828) with a nucleophile is often significantly faster than that of the corresponding 2-chloropyridine, highlighting the utility of the fluorination step. nih.gov

Catalytic Strategies in Sulfur(VI) Fluoride Chemistry

While sulfonyl fluorides are prized for their stability, catalytic methods are often required to activate them for reactions, particularly for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov The development of catalytic strategies has significantly expanded the synthetic utility of the sulfonyl fluoride group, moving beyond its role as a simple leaving group precursor. acs.org These strategies can be broadly categorized into those employing transition metals and those utilizing organocatalysis or metal-free approaches.

Transition Metal Catalysis (e.g., Palladium, Copper, Nickel)

Transition metals have been instrumental in developing new reactions for the synthesis and derivatization of sulfonyl fluorides.

Palladium: Palladium catalysts have been used for the one-pot synthesis of aryl sulfonyl fluorides from aryl halides (bromides and iodides). nih.gov The process typically involves an initial Pd-catalyzed sulfonylation using an SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by in-situ oxidation and fluorination with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govrhhz.net The sulfonyl fluoride group itself is generally stable to many Pd-catalyzed cross-coupling conditions, allowing for functionalization at other sites on the molecule. enamine.net

Copper: Copper catalysis has been employed in radical-based approaches to synthesize sulfonyl fluorides. For example, Cu(I) species can catalyze the conversion of aryl diazonium salts into aryl radicals. These radicals then react with an SO₂ source, and subsequent oxidation and fluorination yield the aryl sulfonyl fluoride. nih.govacs.org

The next frontier in this area is the direct activation of the strong S-C or S-F bonds in sulfonyl fluorides for cross-coupling reactions, which remains a significant challenge. nih.govacs.org

Organocatalysis and Metal-Free Approaches

In recent years, metal-free and organocatalytic methods have gained prominence as sustainable and practical alternatives to transition metal catalysis.

Base Catalysis: Simple organic bases like DBU have been shown to catalyze the reaction between sulfonyl fluorides and silyl (B83357) ethers. acs.org While DBU is stoichiometric in deoxyfluorination, it can be used in catalytic amounts for other transformations, such as the formation of sulfonate esters. acs.org

Nucleophilic Catalysis: N-Heterocyclic carbenes (NHCs) and 1-hydroxybenzotriazole (B26582) (HOBt) have emerged as effective nucleophilic catalysts. chemrxiv.orgnih.gov HOBt, for instance, can activate sulfonyl fluorides to facilitate the synthesis of sterically hindered sulfonamides and sulfamates. acs.orgnih.gov NHCs have been used to catalyze the reaction of sulfonyl fluorides with a range of phenols, alcohols, and amines under silicon-free conditions, providing modular access to sulfonates and sulfonamides. chemrxiv.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful metal-free approach for generating radicals under mild conditions. nih.gov This strategy has been used to synthesize aryl sulfonyl fluorides from aryl diazonium salts using an organic photosensitizer. nih.gov More advanced applications involve the combination of an organosuperbase like DBU with a photocatalyst to convert the normally electrophilic sulfonyl fluoride into a sulfur(VI) radical, enabling novel transformations such as the functionalization of alkenes. nih.gov

Photoredox Catalysis for Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild approach for constructing challenging chemical bonds, including the S-F bond of sulfonyl fluorides. mdpi.com This strategy offers high functional group tolerance under gentle reaction conditions. mdpi.com While conventional methods for synthesizing sulfonyl fluorides often require harsh reagents or multi-step processes, photoredox catalysis provides a more direct and efficient route. nih.gov

One notable metal-free photocatalytic method involves the reaction of aryl diazonium salts with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a fluorine source under blue LED irradiation. mdpi.com This process is believed to proceed through the generation of an aryl radical, which is then trapped by SO₂, followed by a fluorination step to yield the desired arylsulfonyl fluoride.

Another advanced photoredox-catalyzed method is the three-component aminofluorosulfonylation of unactivated alkenes. nih.gov This process merges photocatalytic proton-coupled electron transfer (PCET) with radical relay mechanisms to generate β-amino sulfonyl fluorides. nih.gov Mechanistic studies suggest the involvement of amidyl, alkyl, and sulfonyl radicals in this transformation. nih.gov These innovative photocatalytic strategies represent a significant step forward in accessing structurally diverse aliphatic and aromatic sulfonyl fluorides, including heterocyclic derivatives like this compound, from readily available starting materials. nih.gov

Table 1: Representative Photoredox-Catalyzed Aminofluorosulfonylation

| Component | Reagent/Condition | Role |

| Alkene | Unactivated Olefin | Starting material |

| Amine Source | N-Substituted Amide | Provides the amino group |

| Fluorosulfonyl Source | N-Fluorobenzenesulfonimide (NFSI) | Fluorine atom transfer agent |

| Photocatalyst | Iridium or Organic Dye Catalyst | Absorbs visible light to initiate reaction |

| Solvent | Acetonitrile (MeCN) | Reaction medium |

| Irradiation | Blue LEDs | Energy source |

Flow Chemistry Applications for Scalable and Continuous Synthesis

Flow chemistry has become an indispensable technology for the scalable and continuous synthesis of chemical compounds, offering significant advantages in safety, efficiency, and process control over traditional batch methods. The synthesis of sulfonyl fluorides, including this compound, can be significantly accelerated using a flow chemistry approach based on electrochemical oxidative coupling. researchgate.net

In this method, a thiol precursor is reacted with a fluoride source, such as potassium fluoride (KF), in a continuous flow electrochemical reactor. researchgate.net The use of inexpensive graphite (B72142) and stainless-steel electrodes allows for the direct anodic oxidation of thiols, avoiding the need for stoichiometric chemical oxidants. acs.org This process can be conducted at room temperature and atmospheric pressure, enhancing its safety profile. researchgate.net Research has demonstrated that yields of up to 92% can be achieved with a residence time of only 5 minutes in a flow reactor, a stark contrast to the 6 to 36 hours required in batch synthesis. researchgate.net This dramatic reduction in reaction time is attributed to the enhanced mass transport resulting from the short inter-electrode distance in the flow cell. researchgate.net The ability to telescope this electrochemical synthesis with subsequent reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, further highlights the power of flow technology for producing and utilizing sulfonyl fluorides without intermediate isolation. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis of Sulfonyl Fluorides

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 6 - 36 hours | ~5 minutes |

| Temperature | Varies | Room Temperature |

| Pressure | Varies | Atmospheric Pressure |

| Reagents | Stoichiometric oxidants often needed | Anodic oxidation (no chemical oxidant) |

| Scalability | Limited | High, continuous production |

| Safety | Handling of potentially unstable intermediates | Improved safety, smaller reaction volumes at any given time |

Use in Chemical Biology as a Covalent Probe and Warhead

The sulfonyl fluoride moiety is a privileged electrophilic warhead in chemical biology and drug discovery. rsc.org Its utility stems from a unique balance of stability in aqueous biological environments and sufficient reactivity to form stable covalent bonds with specific nucleophilic amino acid residues within proteins. rsc.org This contrasts with more traditional covalent warheads, such as α,β-unsaturated carbonyls, which primarily target cysteine. rsc.org

The sulfonyl fluoride group can covalently modify a broader range of residues, including serine, threonine, lysine, tyrosine, and histidine. rsc.orgnih.gov The reactivity is context-dependent, relying on the specific microenvironment of the protein's binding site to facilitate the sulfur(VI) fluoride exchange (SuFEx) reaction. researchgate.net While sulfonyl fluorides react rapidly with N-acetylcysteine, the resulting adduct is often unstable. acs.org Conversely, they form highly stable adducts with tyrosine and lysine, making them excellent tools for targeting these less-common nucleophiles. acs.orgacs.org This expanded targeting scope significantly broadens the "druggable" proteome, enabling the development of highly selective covalent inhibitors and chemical probes for proteins that lack an accessible cysteine residue. rsc.org

Table 3: Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads

| Amino Acid | Nucleophilic Group | Role in Targeting |

| Serine | Hydroxyl (-OH) | Common target in protease active sites. rsc.org |

| Tyrosine | Phenolic Hydroxyl (-OH) | Increasingly targeted in various protein classes. nih.gov |

| Lysine | Epsilon-Amino (-NH₂) | Targeted in kinase active sites and other proteins. nih.gov |

| Histidine | Imidazole Ring | A target for covalent engagement in specific binding pockets. rsc.orgnih.gov |

| Threonine | Hydroxyl (-OH) | A context-specific target similar to serine. rsc.org |

Applications Beyond Medicinal Chemistry

The utility of the sulfonyl fluoride group extends beyond its role as a biological probe. In materials science, these compounds are used for the synthesis of advanced polymers. The SuFEx click chemistry reaction allows for the creation of polymers with unique -SO₂- linkages, offering an alternative to traditional carbon-based polymer backbones. ccspublishing.org.cn Furthermore, the -SO₂F group can be incorporated as a reactive handle on monomer side chains, enabling post-polymerization modification to precisely tune the material's properties. ccspublishing.org.cn

In the field of organic synthesis, sulfonyl fluorides are valued as versatile precursors that are often more stable and selective than their sulfonyl chloride counterparts. ccspublishing.org.cn They are used to synthesize a wide array of important sulfur-containing compounds, including sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cn Additionally, they have found application as specialized reagents for deoxy-fluorination reactions and in the development of ¹⁸F radiolabelling agents for positron emission tomography (PET) imaging. ccspublishing.org.cnresearchgate.net

Target Identification and Proteomic Mapping

A primary application of sulfonyl fluoride probes in chemical biology is the identification and validation of protein targets for small molecules, a process known as chemical proteomics. nih.gov To achieve this, a sulfonyl fluoride warhead is typically incorporated into a molecule of interest that also contains a reporter tag, such as an alkyne or biotin (B1667282). researchgate.net

The general workflow involves several key steps:

Probe Treatment: The tagged probe is introduced to live cells or cell lysates, where it covalently binds to its protein targets.

Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. If an alkyne tag was used, a capture reagent (e.g., azido-biotin) is attached via a copper-catalyzed click reaction. researchgate.net

Affinity Enrichment: The probe-labeled proteins are captured and enriched from the complex proteome using affinity chromatography (e.g., streptavidin beads that bind to the biotin tag). nih.gov

Proteomic Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This analysis not only identifies the protein targets but can also pinpoint the specific amino acid residue that was modified by the probe. nih.gov

This activity-based protein profiling (ABPP) approach has been successfully used to profile the activity of endogenous enzymes like serine proteases and to identify the targets of kinase inhibitors in intact cells. researchgate.netnih.gov Probes like this compound, when functionalized with a suitable reporter, can serve as powerful tools for these proteome-wide investigations.

Table 4: General Workflow for Target ID using a Sulfonyl Fluoride Probe

| Step | Description | Key Technique |

| 1. Cellular Labeling | A tagged sulfonyl fluoride probe is incubated with live cells or lysate to covalently modify target proteins. | Cell Culture / Biochemistry |

| 2. Reporter Tagging | An alkyne-tagged probe is conjugated to a biotin handle via click chemistry. | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |

| 3. Protein Enrichment | Biotinylated proteins are isolated from the proteome using streptavidin-coated beads. | Affinity Purification |

| 4. On-Bead Digestion | Captured proteins are digested into smaller peptides while still attached to the beads. | Proteolysis (e.g., with Trypsin) |

| 5. Mass Spectrometry | Peptides are analyzed by LC-MS/MS to identify the protein sequence and the site of probe modification. | Liquid Chromatography-Tandem Mass Spectrometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.